![molecular formula C10H8ClN3O5 B3135641 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid CAS No. 402614-16-8](/img/structure/B3135641.png)
5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid
Overview
Description
The compound “5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid” is a unique chemical with a complex structure. It is related to the compound “(5-METHYL-3-NITRO-PYRAZOL-1-YL)-ACETIC ACID” which has a linear formula of C6H7N3O4 and a molecular weight of 185.14 .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups including a chloro group, a methyl group, a nitro group, a pyrazol group, and a furoic acid group. The exact structure is not directly available in the literature .Scientific Research Applications
- Imidazole-containing compounds, such as derivatives of 1,3-diazole (which includes our compound), have demonstrated antibacterial and antifungal properties .
- Researchers have synthesized similar pyrazole derivatives and observed good antimicrobial potential .
- Some imidazole-based compounds exhibit antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated against different cell lines .
Antimicrobial Activity
Antitumor Potential
properties
IUPAC Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O5/c1-5-8(11)9(14(17)18)12-13(5)4-6-2-3-7(19-6)10(15)16/h2-3H,4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKQMUBDLEUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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